![molecular formula C9H8ClF3OS B12627741 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene CAS No. 921603-78-3](/img/structure/B12627741.png)
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene is an organic compound characterized by the presence of a trifluoroethyl group, a sulfanyl group, and a methoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene typically involves the reaction of 3-methoxybenzene with 2-chloro-1,1,2-trifluoroethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps, such as distillation or recrystallization, to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a difluoroethyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoroethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxybenzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- Isoflurane
Uniqueness
1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene is unique due to the combination of its trifluoroethyl, sulfanyl, and methoxybenzene groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
921603-78-3 |
|---|---|
Formule moléculaire |
C9H8ClF3OS |
Poids moléculaire |
256.67 g/mol |
Nom IUPAC |
1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-3-methoxybenzene |
InChI |
InChI=1S/C9H8ClF3OS/c1-14-6-3-2-4-7(5-6)15-9(12,13)8(10)11/h2-5,8H,1H3 |
Clé InChI |
JSVJMFGALPGRLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SC(C(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



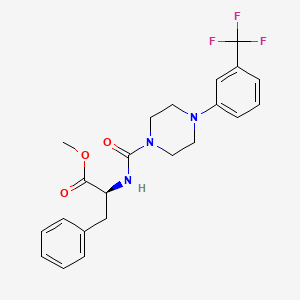
![N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea](/img/structure/B12627674.png)
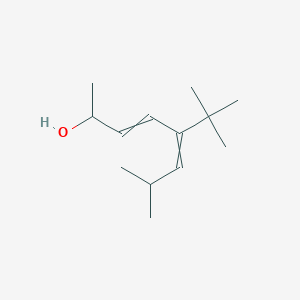
![{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12627682.png)
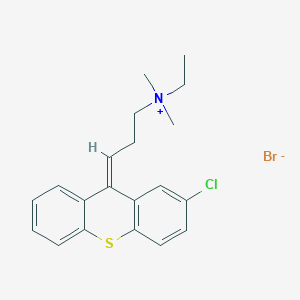
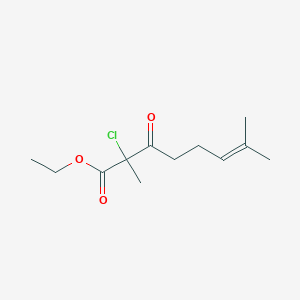

![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12627707.png)
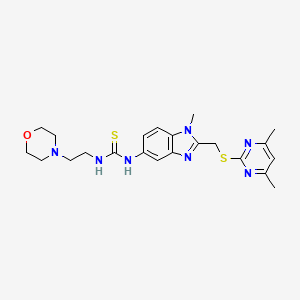
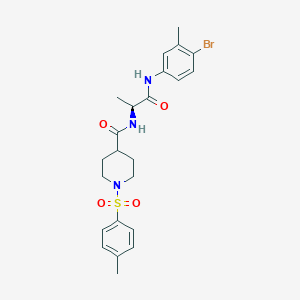
![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)

